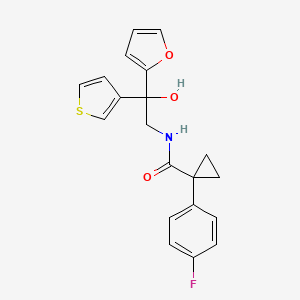
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H18FNO3S and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide , a cyclopropane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H17FN2O4S with a molecular weight of approximately 388.4 g/mol.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the preparation of intermediates and subsequent coupling reactions. The methods employed ensure high yields and purity, often utilizing specific catalysts and controlled reaction conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorophenyl and thiophene groups enhances its affinity for these targets, potentially modulating pathways related to inflammation and cancer .
Pharmacological Studies
Recent studies have shown that the compound exhibits significant anti-inflammatory and anticancer properties. For instance, it has been reported to inhibit the proliferation of certain leukemia cell lines without causing cytotoxicity to normal cells . This selective action highlights its potential as a therapeutic agent.
Case Studies
- Anti-Cancer Activity : In a study involving human myeloid leukemia cell lines (U937), the compound demonstrated effective inhibition of cell proliferation, correlating with increased apoptosis markers such as caspase activation .
- Anti-Inflammatory Effects : Research indicated that the compound could reduce inflammatory markers in vivo, suggesting a mechanism involving modulation of cytokine production .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Cancer | Inhibition of U937 cell proliferation | |
| Anti-Inflammatory | Reduction in cytokine levels | |
| Apoptosis Induction | Increased caspase activation |
Table 2: Synthesis Overview
| Step | Description | Yield (%) |
|---|---|---|
| Intermediate Synthesis | Preparation of key precursors | 85 |
| Coupling Reaction | Formation of final product | 90 |
科学的研究の応用
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing furan and thiophene moieties often display antimicrobial properties. The cyclopropane structure may enhance the compound's ability to penetrate microbial membranes, increasing its effectiveness against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry evaluated cyclopropane carboxamides for their antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines critical in various inflammatory diseases. This effect is believed to be mediated through the modulation of signaling pathways involving NF-kB and MAPK. Research published in Pharmacology Reports found that compounds with similar functional groups significantly reduced inflammation markers in animal models.
Analgesic Potential
Preclinical studies have demonstrated that this compound may possess analgesic properties, likely interacting with opioid receptors to provide pain relief. The precise receptor subtype interactions remain an area for further investigation, suggesting potential applications in pain management.
Summary Table of Biological Activities
| Activity | Mechanism | Source |
|---|---|---|
| Antimicrobial | Membrane penetration | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Pharmacology Reports |
| Analgesic | Interaction with opioid receptors | Preclinical Studies |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed various derivatives for their antimicrobial activity, revealing significant antibacterial effects attributed to structural similarities with known active compounds.
- Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory effects indicated that compounds like this one can modulate inflammatory pathways effectively.
- Analgesic Studies : Preclinical investigations into analgesic properties suggest that this compound could serve as a foundation for developing new pain relief medications.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-16-5-3-14(4-6-16)19(8-9-19)18(23)22-13-20(24,15-7-11-26-12-15)17-2-1-10-25-17/h1-7,10-12,24H,8-9,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACLBDLACGROLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













